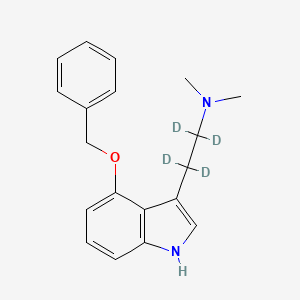
O-Benzyl Psilocin-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Benzyl Psilocin-d4 is a deuterated derivative of O-Benzyl Psilocin, a compound structurally related to psilocybin and psilocin. Psilocybin is a naturally occurring psychedelic prodrug found in certain species of mushrooms. When ingested, psilocybin is metabolized into psilocin, which is responsible for its psychoactive effects. This compound is often used in scientific research as an analytical standard due to its stability and unique isotopic labeling.
Preparation Methods
The synthesis of O-Benzyl Psilocin-d4 involves several steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Protection of the indole nitrogen: The indole nitrogen is protected using a suitable protecting group to prevent unwanted reactions.
Benzylation: The hydroxyl group of psilocin is benzylated using benzyl bromide in the presence of a base such as potassium carbonate.
Deuteration: The benzyl group is then deuterated using deuterium gas in the presence of a palladium catalyst.
Deprotection: The protecting group on the indole nitrogen is removed to yield this compound.
Industrial production methods for this compound are similar but are optimized for larger scale synthesis, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
O-Benzyl Psilocin-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as halides or alkoxides replace the benzyl group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
O-Benzyl Psilocin-d4 has several scientific research applications, including:
Analytical Chemistry: It is used as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the quantification of psilocin and related compounds.
Pharmacological Studies: Researchers use this compound to study the pharmacokinetics and metabolism of psilocin in biological systems.
Neuroscience: The compound is used to investigate the effects of psilocin on serotonin receptors and neural pathways involved in mood regulation and perception.
Medicinal Chemistry: It serves as a reference compound in the development of new therapeutic agents targeting psychiatric disorders such as depression and anxiety.
Mechanism of Action
The mechanism of action of O-Benzyl Psilocin-d4 is similar to that of psilocin. Psilocin acts as a partial agonist at serotonin 5-HT2A receptors, leading to altered neurotransmission and changes in perception, mood, and cognition. The deuterated form, this compound, is used to study these effects with greater precision due to its isotopic labeling, which allows for more accurate tracking in biological systems.
Comparison with Similar Compounds
O-Benzyl Psilocin-d4 is structurally similar to other compounds such as:
Psilocybin: A naturally occurring prodrug that is metabolized into psilocin.
Psilocin: The active metabolite of psilocybin responsible for its psychoactive effects.
Lysergic Acid Diethylamide (LSD): A potent hallucinogen with a similar mechanism of action involving serotonin receptors.
N,N-Dimethyltryptamine (DMT): A naturally occurring psychedelic compound with rapid onset and short duration of action.
5-Methoxy-N,N-Dimethyltryptamine (5-MeO-DMT): A potent psychedelic compound with effects similar to psilocin.
The uniqueness of this compound lies in its deuterated benzyl group, which provides enhanced stability and allows for precise analytical studies.
Properties
Molecular Formula |
C19H22N2O |
|---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
1,1,2,2-tetradeuterio-N,N-dimethyl-2-(4-phenylmethoxy-1H-indol-3-yl)ethanamine |
InChI |
InChI=1S/C19H22N2O/c1-21(2)12-11-16-13-20-17-9-6-10-18(19(16)17)22-14-15-7-4-3-5-8-15/h3-10,13,20H,11-12,14H2,1-2H3/i11D2,12D2 |
InChI Key |
LHERKDDDEMCCCU-AREBVXNXSA-N |
Isomeric SMILES |
[2H]C([2H])(C1=CNC2=C1C(=CC=C2)OCC3=CC=CC=C3)C([2H])([2H])N(C)C |
Canonical SMILES |
CN(C)CCC1=CNC2=C1C(=CC=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6S)-3-nitro-6-[[4-(trifluoromethoxy)phenyl]methoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B15295403.png)

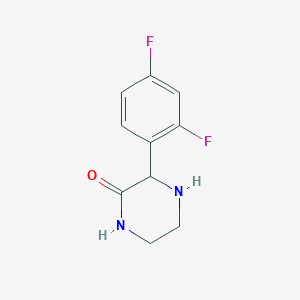
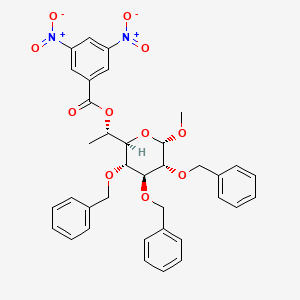

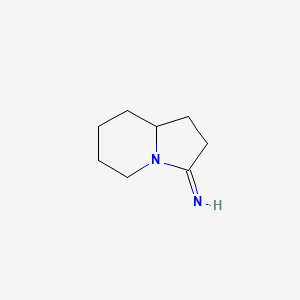
![4-[7-[(1,1-Dimethylethyl)dimethylsilyl]oxy 8-(3-Methyl-2-buten-1-yl)cannflavin B](/img/structure/B15295441.png)
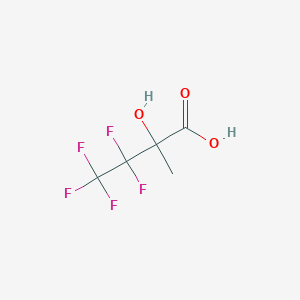
![N-[4-(2-Hydroxyethyl)phenyl]imidodicarbonimidic Diamide](/img/structure/B15295468.png)

![4-[3-(3-Methoxyphenyl)propyl]pyridine](/img/structure/B15295476.png)
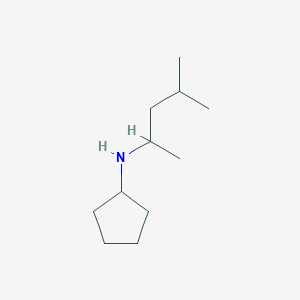
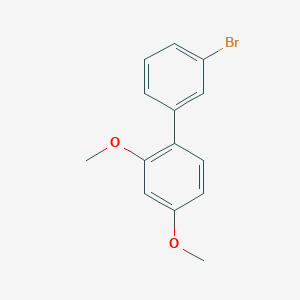
![(2R)-1-[(2S)-2-[(4-amino-3-chlorobenzoyl)amino]-3,3-dimethylbutanoyl]-N-[(3R)-2-hydroxy-5-oxooxolan-3-yl]pyrrolidine-2-carboxamide](/img/structure/B15295493.png)
